2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide
Overview
Description
2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide is a useful research compound. Its molecular formula is C17H18FNO2 and its molecular weight is 287.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.13215698 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer's Disease Research
A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to "2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide," for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research demonstrated a significant decrease in receptor densities, correlating with clinical symptoms and providing insights into the pathophysiology of Alzheimer's disease and potential for diagnostics (Kepe et al., 2006).
Cancer Imaging
Another study focused on the development of fluorine-18 labeled benzamide analogs for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research offers a promising approach for cancer diagnostics and the evaluation of tumor progression, highlighting the utility of fluorinated benzamide compounds in oncological imaging (Tu et al., 2007).
Materials Science
In materials science, fluorinated heterocycles, synthesized through the coupling of benzamides with 2,2-difluorovinyl tosylate, play a crucial role in pharmaceutical and agrochemical industries. These compounds' synthesis demonstrates the versatility of fluorinated benzamides in creating value-added chemicals and materials (Wu et al., 2017).
Molecular Probes
Further, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound with structural similarities, has been applied as a fluorescent probe for sensing pH and metal cations, illustrating the application of fluorinated benzamides in developing sensitive and selective sensors for environmental and biological analysis (Tanaka et al., 2001).
Electromaterials
Electroactive polyamides containing bis(diphenylamino)-fluorene units, derived from similar chemical structures, have shown promise in electrochromic devices due to their reversible multicolor characteristics and high fluorescence quantum yield. This application underscores the potential of fluorinated benzamides in creating advanced materials for optical and electronic devices (Sun et al., 2016).
Properties
IUPAC Name |
2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-21-14-10-8-13(9-11-14)5-4-12-19-17(20)15-6-2-3-7-16(15)18/h2-3,6-11H,4-5,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAYHLOPCIBTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.